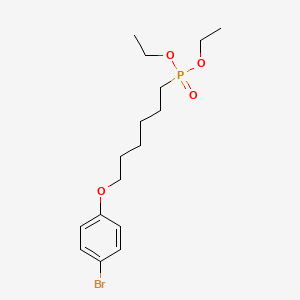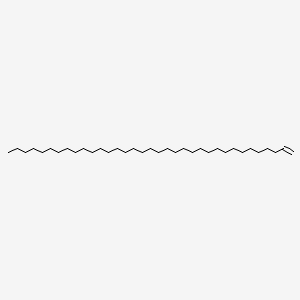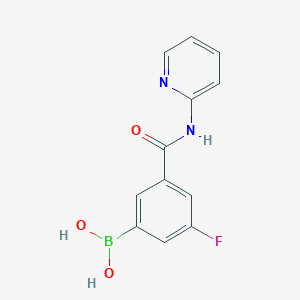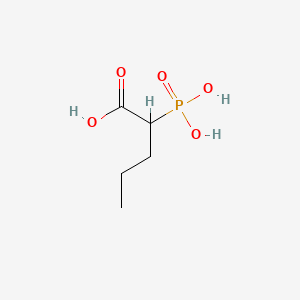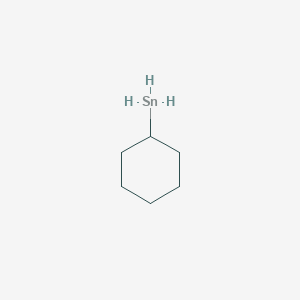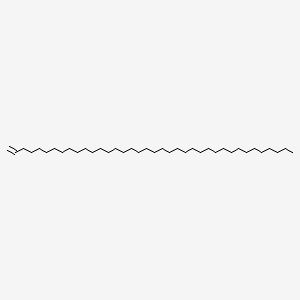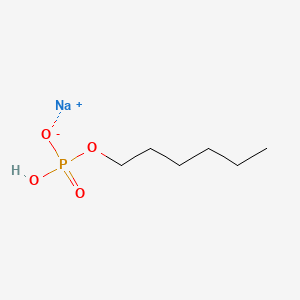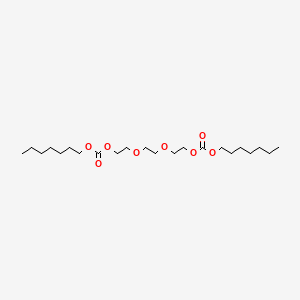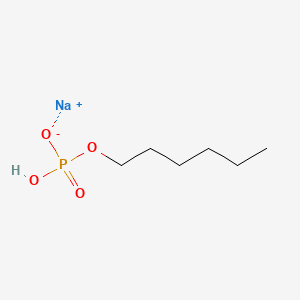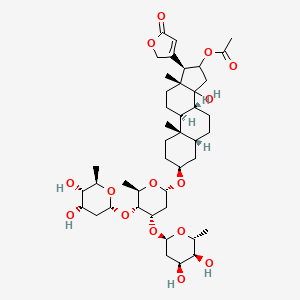
Propane-1,2,3-triol, sodium zirconium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane-1,2,3-triol, sodium zirconium salt is a compound that combines propane-1,2,3-triol, commonly known as glycerol, with sodium and zirconium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
From Glycerol and Zirconium Compounds: One common method involves reacting glycerol with zirconium compounds in the presence of sodium. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired salt.
Industrial Production Methods: Industrially, this compound can be produced by mixing glycerol with sodium zirconium phosphate under specific conditions. The process involves careful control of pH, temperature, and reaction time to achieve high purity and yield.
化学反应分析
Types of Reactions
Oxidation: Propane-1,2,3-triol, sodium zirconium salt can undergo oxidation reactions, where the hydroxyl groups in glycerol are oxidized to form various products.
Reduction: This compound can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation of propane-1,2,3-triol can lead to the formation of glyceraldehyde and dihydroxyacetone.
Reduction Products: Reduction reactions can produce various alcohols and other reduced forms of the compound.
Substitution Products: Substitution reactions can yield a wide range of derivatives, depending on the substituents used.
科学研究应用
Propane-1,2,3-triol, sodium zirconium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer for certain compounds.
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways involving glycerol.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of propane-1,2,3-triol, sodium zirconium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can influence metabolic pathways involving glycerol and its derivatives, impacting processes such as energy production and lipid metabolism.
相似化合物的比较
Similar Compounds
Propane-1,2,3-triol (Glycerol): A simple triol compound with similar chemical properties but without the added sodium and zirconium.
Sodium Zirconium Phosphate: A compound with similar zirconium content but lacking the glycerol component.
Uniqueness
Propane-1,2,3-triol, sodium zirconium salt is unique due to its combination of glycerol and zirconium, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of reactions and applications that are not possible with its individual components alone.
属性
CAS 编号 |
84074-44-2 |
|---|---|
分子式 |
C3H8NaO3Zr+5 |
分子量 |
206.31 g/mol |
IUPAC 名称 |
sodium;propane-1,2,3-triol;zirconium(4+) |
InChI |
InChI=1S/C3H8O3.Na.Zr/c4-1-3(6)2-5;;/h3-6H,1-2H2;;/q;+1;+4 |
InChI 键 |
MIHPCFMQMSBBCP-UHFFFAOYSA-N |
规范 SMILES |
C(C(CO)O)O.[Na+].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


